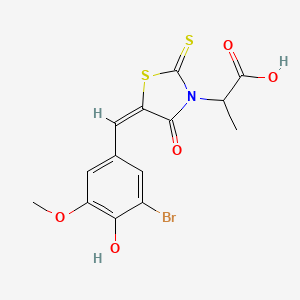

Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

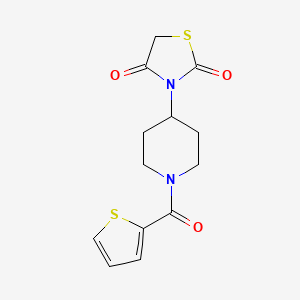

“Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate” is a chemical compound. It contains a total of 34 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains multiple bonds, including a double bond, a triple bond, and aromatic bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel acrylic monomer, 4-cyanophenyl acrylate (CPA), was synthesized by reacting 4-cyanophenol dissolved in methyl ethyl ketone with acryloyl chloride in the presence of triethylamine as a catalyst . Another compound, methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, was synthesized following the Morita-Baylis-Hillman reaction scheme .Molecular Structure Analysis

The molecular structure of “this compound” includes multiple bonds, a double bond, a triple bond, and aromatic bonds . The compound also contains an ester (aliphatic), a secondary amine (aliphatic), a nitrile (aromatic), and a hydroxyl group .Chemical Reactions Analysis

In terms of chemical reactions, the compound can participate in copolymerization reactions. For example, 4-cyanophenyl acrylate (CPA) was copolymerized with methyl methacrylate (MMA) at different compositions by free radical solution polymerization at 70 ± 1 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate has a molecular weight of 482.54 . Another compound, methyl 3-[(4-cyanophenyl)sulfanyl]propanoate, has a molecular weight of 221.28 and a melting point of 46-51°C .科学的研究の応用

Stereoselective Synthesis Methods

- The study by Zhong et al. (1999) describes an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of RWJ-53308, which is an orally active antagonist of the platelet fibrinogen receptor. This process involves hydrogenation and the removal of the chiral auxiliary under mild conditions, highlighting methodologies that could be relevant for synthesizing compounds like Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate (Zhong et al., 1999).

Applications in Drug Metabolism

- Zmijewski et al. (2006) demonstrated the application of biocatalysis to drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study shows the use of microbial-based systems for drug metabolite production, which could have parallels in the research and development of compounds like this compound (Zmijewski et al., 2006).

Bioavailability and Pharmacokinetics

- Duncan et al. (1992) explored the bioavailability of 2-Amino-3-(methylamino)-propanoic acid (BMAA) in primates, employing stable isotopic forms to assess oral bioavailability. Such studies on bioavailability are crucial for understanding how compounds like this compound might be absorbed and metabolized in biological systems (Duncan et al., 1992).

Chemical Synthesis and Characterization

- Kotteswaran et al. (2016) detailed the synthesis and characterization of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a process involving condensation and purification techniques. This work provides insight into the chemical synthesis and analysis methods that could be applicable for compounds with similar structural characteristics to this compound (Kotteswaran et al., 2016).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as 4-{[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, are known to be dual aromatase and sulfatase inhibitors (dasis) . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Mode of Action

Based on the structural similarity to known dasis , it can be hypothesized that this compound may interact with its targets (aromatase and sulfatase enzymes) by binding to their active sites, thereby inhibiting their activity.

生化学分析

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling, which involves the formation of a new Pd–C bond through oxidative addition .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet .

特性

IUPAC Name |

methyl (2R)-2-amino-3-(4-cyanophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIQNIOQYPOTP-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)

![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)

![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)

![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)